4-bromo-N-(2,3-dichlorophenyl)benzamide
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Overview
Description
4-bromo-N-(2,3-dichlorophenyl)benzamide is an organic compound with the molecular formula C13H8BrCl2NO. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of bromine and dichlorophenyl groups in its structure makes it a compound of interest for various synthetic and analytical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,3-dichlorophenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2,3-dichloroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,3-dichlorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-bromo-N-(2,3-dichlorophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide: Similar structure but with a hydroxy group.
N-(3-chlorophenyl)-4-bromobenzamide: Similar structure but with a different substitution pattern
Uniqueness
4-bromo-N-(2,3-dichlorophenyl)benzamide is unique due to the specific arrangement of bromine and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H8BrCl2NO |
---|---|
Molecular Weight |
345.0 g/mol |
IUPAC Name |
4-bromo-N-(2,3-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-6-4-8(5-7-9)13(18)17-11-3-1-2-10(15)12(11)16/h1-7H,(H,17,18) |
InChI Key |
WIXLRRZQWBRBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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